N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide
Description
N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives. This compound is characterized by the presence of a pentyloxyphenyl group attached to the adamantane core via a carboxamide linkage. The structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(4-pentoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H31NO2/c1-2-3-4-9-25-20-7-5-19(6-8-20)23-21(24)22-13-16-10-17(14-22)12-18(11-16)15-22/h5-8,16-18H,2-4,9-15H2,1H3,(H,23,24) |
InChI Key |
KDJSYLNRHAJTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the cyclization of bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonanes.
Introduction of the Pentyloxyphenyl Group: The pentyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a pentyloxyphenyl halide reacts with an adamantane derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the pentyloxyphenyl-adamantane intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, allowing the compound to effectively bind to its targets. The pentyloxyphenyl group can interact with various biological molecules, influencing their activity and function . The carboxamide linkage plays a crucial role in the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
Adamantane Carboxamides: These compounds share a similar core structure but differ in the substituents attached to the adamantane ring.
Adamantane Hydroxyl Derivatives: These compounds have hydroxyl groups attached to the adamantane core, providing different chemical and biological properties.
Adamantane Alkyl Derivatives: These compounds feature alkyl groups attached to the adamantane core, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pentyloxyphenyl group and the carboxamide linkage, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
